Calpain Inhibitor XII

Description

Properties

IUPAC Name |

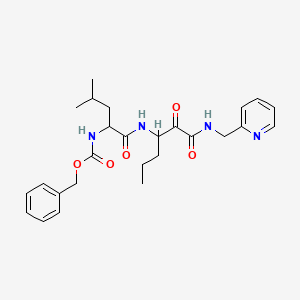

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Calpain Inhibitor XII: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of Calpain Inhibitor XII, a potent, reversible, and selective inhibitor of calpain I (μ-calpain) and calpain II (m-calpain). Calpains, a family of calcium-dependent cysteine proteases, are implicated in a multitude of physiological and pathological processes, making them attractive therapeutic targets. Dysregulation of calpain activity is associated with neurodegenerative diseases, cardiovascular pathologies, and inflammatory responses. This document details the scientific rationale behind the development of peptidyl α-keto amides as calpain inhibitors, culminating in the synthesis of this compound. We provide comprehensive, step-by-step protocols for its chemical synthesis and for the enzymatic assays used to determine its inhibitory potency. Furthermore, this guide illustrates the key signaling pathways modulated by calpains, providing a mechanistic context for the therapeutic potential of inhibitors like this compound. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and translational medicine.

Introduction: The Calpain Protease Family - A Double-Edged Sword

Calpains are a family of intracellular, non-lysosomal, calcium-dependent cysteine proteases that play a crucial role in cellular function.[1] Unlike many proteases that are involved in the complete degradation of proteins, calpains are considered "modulator proteases." They perform limited and specific proteolysis of their substrates, thereby altering their function, localization, or stability.[2] The two most well-characterized isoforms are the ubiquitously expressed calpain I (μ-calpain) and calpain II (m-calpain), which are distinguished by their differing in vitro requirements for calcium for activation.[3]

Under normal physiological conditions, calpain activity is tightly regulated. However, in pathological states characterized by dysregulated calcium homeostasis, such as ischemia, traumatic brain injury, and neurodegenerative disorders, calpains can become overactivated.[4][5] This hyperactivity leads to the uncontrolled degradation of key cellular proteins, including cytoskeletal components, signaling molecules, and receptors, ultimately contributing to cellular dysfunction and death.[4][5] This central role in various disease processes has made the development of potent and selective calpain inhibitors a significant focus of therapeutic research.[5]

The Discovery of this compound: A Journey into Peptidyl α-Keto Amides

The quest for effective calpain inhibitors has led to the exploration of various chemical scaffolds. Among the most promising are the peptidyl α-keto amides. These compounds are designed as substrate mimetics that can interact with the active site of the protease. The electrophilic α-keto carbonyl group is a key feature, as it is susceptible to nucleophilic attack by the active site cysteine residue of the calpain enzyme.[6] This interaction results in the formation of a reversible, covalent thiohemiketal adduct, which effectively blocks the catalytic activity of the enzyme.[2]

The discovery of this compound, chemically known as Z-L-Nva-CONH-CH2-2-Py, was a result of a systematic investigation into the structure-activity relationships of dipeptidyl α-keto amides.[7] The seminal work by Li and colleagues in 1996 detailed the synthesis and evaluation of a series of these inhibitors against calpain I, calpain II, and another cysteine protease, cathepsin B.[7] Their research demonstrated that modifications to the N-terminal protecting group, the amino acid residues at the P1 and P2 positions (following the Schechter and Berger nomenclature), and the substituent on the α-keto amide nitrogen (the P' position) could significantly influence both potency and selectivity.[7]

This compound emerged from this study as a particularly potent and selective inhibitor of calpain I.[1][7] The strategic incorporation of a 2-pyridylmethyl group at the P' position was found to be a key determinant of its high affinity for calpain I.[7]

Experimental Workflow for Inhibitor Discovery

The discovery of this compound followed a classical medicinal chemistry workflow, beginning with the identification of a lead scaffold (peptidyl α-keto amides) and proceeding through systematic structural modifications to optimize inhibitory activity and selectivity.

Chemical Synthesis of this compound

The synthesis of this compound (Z-L-Nva-CONH-CH2-2-Py) is a multi-step process that involves the preparation of a protected dipeptide, followed by coupling with 2-(aminomethyl)pyridine and a final oxidation step. The following is a detailed, step-by-step protocol based on established synthetic methodologies for peptidyl α-keto amides.[6][7]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Protected Dipeptide (Z-L-Leu-L-Nva-OH)

-

N-protection of L-Norvaline (Nva): L-Norvaline is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture to yield N-benzyloxycarbonyl-L-norvaline (Z-L-Nva-OH).

-

Activation of Z-L-Leucine (Z-L-Leu-OH): N-benzyloxycarbonyl-L-leucine is activated using a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the active ester.[8][9]

-

Dipeptide Coupling: The activated Z-L-Leu-OH is then reacted with the deprotected amino group of L-norvaline methyl ester (prepared by esterification of L-Nva followed by deprotection of the amino group) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Saponification: The resulting dipeptide ester (Z-L-Leu-L-Nva-OMe) is saponified using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol or THF) to yield the desired protected dipeptide acid, Z-L-Leu-L-Nva-OH.

Step 2: Synthesis of the α-Hydroxy Amide Intermediate

-

Activation of the Dipeptide: The carboxylic acid of Z-L-Leu-L-Nva-OH is activated using a coupling reagent like isobutyl chloroformate in the presence of N-methylmorpholine (NMM) at low temperature (-15 °C) to form a mixed anhydride.

-

Reduction: The mixed anhydride is then reduced in situ with a mild reducing agent such as sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy acid.

-

Amide Coupling: The α-hydroxy acid is coupled with 2-(aminomethyl)pyridine using a standard peptide coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt to form the α-hydroxy amide intermediate, Z-L-Leu-L-Nva-CH(OH)-CONH-CH2-2-Py.[10]

Step 3: Oxidation to the α-Keto Amide (this compound)

-

Oxidation: The α-hydroxy amide is oxidized to the final product, the α-keto amide this compound, using a mild oxidizing agent. A common method is the Dess-Martin periodinane (DMP) oxidation in an inert solvent like DCM.[2][7] Alternative oxidation methods, such as those using 2-azaadamantane N-oxyl (AZADO) or other nitroxyl radical catalysts, can also be employed for this transformation.[2]

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound. The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthetic Route

Biochemical Characterization and Inhibitory Profile

The inhibitory potency of this compound is determined through enzymatic assays that measure the rate of cleavage of a fluorogenic substrate by the target calpain enzyme in the presence and absence of the inhibitor.

Experimental Protocol: Fluorometric Calpain Activity Assay

This protocol is a generalized procedure for determining the inhibitory constant (Ki) of a compound against calpain I or calpain II.

Materials:

-

Purified human calpain I or calpain II

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 mM EDTA, and 10 mM dithiothreitol (DTT)

-

Inhibitor Stock Solution: this compound dissolved in DMSO

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

-

Assay Setup: In a 96-well plate, add the Assay Buffer, the serially diluted inhibitor (or vehicle control), and the purified calpain enzyme.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time plot.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

-

Inhibitory Profile of this compound

The following table summarizes the inhibitory constants (Ki) of this compound against calpain I, calpain II, and cathepsin B, as reported by Li et al. (1996).[1][7]

| Enzyme | Ki (nM) |

| Calpain I (μ-calpain) | 19 |

| Calpain II (m-calpain) | 120 |

| Cathepsin B | 750 |

These data demonstrate that this compound is a potent inhibitor of calpain I, with approximately 6-fold selectivity over calpain II and over 39-fold selectivity against the lysosomal cysteine protease, cathepsin B.[1][7]

Mechanism of Action and Cellular Signaling Pathways

This compound, as a peptidyl α-keto amide, acts as a reversible covalent inhibitor. The electrophilic keto group of the inhibitor is attacked by the nucleophilic thiol group of the active site cysteine residue of the calpain enzyme, forming a stable but reversible thiohemiketal adduct.[2] This effectively blocks the active site and prevents the enzyme from cleaving its natural substrates.

The inhibition of calpain I and calpain II can have profound effects on various cellular signaling pathways. For instance, calpains are known to play a critical role in neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant.[11] Calpain activity is required for the proper regulation of cell adhesion and cytoskeletal dynamics during migration.[11] Inhibition of calpain can therefore modulate the inflammatory response.

Furthermore, calpains are deeply involved in synaptic plasticity, particularly in the processes of long-term potentiation (LTP), a cellular correlate of learning and memory.[4][12] Calpain-mediated cleavage of substrates such as spectrin and protein kinase C (PKC) is a crucial step in the signaling cascade that leads to the strengthening of synaptic connections.[4]

Calpain Signaling in Neuronal Long-Term Potentiation

The following diagram illustrates a simplified signaling pathway for calpain involvement in LTP, highlighting potential points of intervention for inhibitors like this compound.

Conclusion and Future Directions

This compound stands as a significant achievement in the development of targeted protease inhibitors. Its discovery and characterization have not only provided a valuable tool for basic research into the roles of calpains in cellular physiology and pathology but also represent a promising scaffold for the development of novel therapeutics. The high potency and selectivity for calpain I make it a particularly interesting candidate for further investigation in diseases where this isoform is a key driver of pathology.

Future research in this area will likely focus on several key aspects:

-

Improving Pharmacokinetic Properties: While potent, the drug-like properties of peptidyl inhibitors, such as cell permeability and metabolic stability, often require further optimization for in vivo applications.

-

Enhancing Isoform Selectivity: Developing inhibitors with even greater selectivity between calpain I and calpain II, as well as against other calpain isoforms, will be crucial for dissecting their specific roles and for minimizing off-target effects.

-

Exploring Therapeutic Applications: Preclinical studies in animal models of neurodegenerative diseases, stroke, myocardial infarction, and inflammatory disorders will be essential to validate the therapeutic potential of this compound and its next-generation analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. raybiotech.com [raybiotech.com]

Technical Guide: The Structure-Activity Relationship of Peptidyl α-Ketoamides as Calpain Inhibitors, Exemplified by Calpain Inhibitor XII

Audience: Researchers, medicinal chemists, and drug development professionals in the field of protease inhibition.

Objective: This document provides an in-depth analysis of the structure-activity relationship (SAR) for peptidyl α-ketoamide inhibitors of calpain, using the well-characterized Calpain Inhibitor XII as a reference compound. It combines mechanistic insights with actionable experimental protocols to guide the design and evaluation of next-generation calpain modulators.

Executive Summary

The calpain family of calcium-dependent cysteine proteases represents a critical node in numerous cellular signaling pathways. Their dysregulation is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular injury, and muscular dystrophies, making them compelling therapeutic targets.[1][2] The development of potent and selective calpain inhibitors is a key objective in modern drug discovery. Among the various chemical classes, peptidyl α-ketoamides have emerged as a promising scaffold due to their reversible, transition-state mimetic mechanism of action.[3][4]

This guide dissects the SAR of this inhibitor class by examining the specific contributions of different structural motifs: the electrophilic α-ketoamide "warhead," the amino acid residues at the P1, P2, and P3 positions, the N-terminal capping group, and the crucial P' substituent. Using data from seminal studies on this scaffold, we will quantify the impact of these modifications on inhibitory potency against calpain I (µ-calpain) and calpain II (m-calpain). Furthermore, we provide detailed, field-proven experimental workflows for the synthesis and kinetic evaluation of novel analogs, empowering researchers to systematically explore the chemical space and optimize inhibitor design.

The Molecular Target: Calpain Structure and Active Site

Calpains are complex, multi-domain proteins. The two most ubiquitous isoforms, calpain-1 and calpain-2, are heterodimers composed of a unique 80 kDa large catalytic subunit and a common 28 kDa small regulatory subunit.[5][6] The catalytic subunit contains the protease core, which is itself composed of two distinct domains, PC1 and PC2.

Upon calcium binding, the enzyme undergoes a significant conformational change, bringing PC1 and PC2 together to form a competent active site cleft.[7] This cleft is lined with a series of "subsites" (S3, S2, S1, S1', S2', etc.) that recognize and bind the side chains of the substrate's amino acid residues (P3, P2, P1, P1', P2', etc.). The catalytic triad, typically comprising Cysteine, Histidine, and Asparagine residues, resides at the heart of this cleft and is responsible for peptide bond hydrolysis.[8] Effective inhibitor design hinges on optimizing interactions with these subsites and presenting an electrophilic "warhead" to the catalytic Cysteine.

Caption: Domain organization of a typical heterodimeric calpain.

This compound: A Prototypical Peptidyl α-Ketoamide

This compound is a synthetic, reversible inhibitor that serves as an excellent model for understanding the SAR of this class.[1]

-

Chemical Name: [3-methyl-1-[[[1-[oxo[(2-pyridinylmethyl)amino]acetyl]butyl]amino]carbonyl]butyl]-carbamic acid, phenylmethyl ester[1]

-

Shorthand: Z-Leu-Nva-CO-NH-CH₂-(2-pyridyl)

-

Molecular Formula: C₂₆H₃₄N₄O₅[9]

-

Molecular Weight: 482.6 g/mol [9]

-

Inhibitory Profile:

Its structure can be deconstructed into key pharmacophoric elements: an N-terminal benzyloxycarbonyl (Z) group at the P3 position, a Leucine residue at P2, a Norvaline residue at P1, and an α-ketoamide warhead substituted with a 2-picolyl (2-pyridylmethyl) group in the P' position.

(Note: An actual image of the chemical structure would be placed here in a real whitepaper. For this text-based format, the structure is described above.)

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of peptidyl α-ketoamide inhibitors are exquisitely sensitive to modifications at each position. The following analysis is based on the foundational work by Li et al., which systematically explored this chemical space.[4]

3.1 The α-Ketoamide "Warhead"

The α-ketoamide moiety is the cornerstone of the inhibitory mechanism. The electrophilic keto-carbon is attacked by the nucleophilic thiol of the active site Cysteine residue, forming a stable, reversible hemithioketal adduct.[3] This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in tight binding and potent inhibition. The amide portion provides an additional hydrogen bond donor/acceptor site, further anchoring the inhibitor in the active site.

3.2 SAR at the P1, P2, and P' Positions

The subsites of the calpain active cleft have distinct steric and electronic preferences. Optimizing the inhibitor's side chains to match these preferences is paramount for achieving high potency.

-

P2 Position (Leu): A large hydrophobic residue, such as Leucine, is strongly preferred at the P2 position for both calpain I and II. This reflects a deep, hydrophobic S2 binding pocket in the enzyme.[10] In most SAR studies of this class, Leucine is held constant at P2 to serve as a stable anchor while exploring other positions.

-

P1 Position (Nva): The S1 pocket is more accommodating than the S2 pocket but still favors moderately sized, non-branched hydrophobic residues. As shown in the table below, Norvaline (Nva) and Phenylalanine (Phe) at P1 confer potent inhibition. Branching at the β-carbon (e.g., Valine) is generally detrimental to activity.

-

P' Position (2-Picolylamide): The P' region, which interacts with the S' subsites, is a critical determinant of potency and selectivity. The 2-picolylamide group of this compound is highly effective. Data shows that aromatic and heteroaromatic groups are well-tolerated. Interestingly, while this compound shows a ~6-fold preference for calpain I over calpain II, substituting the P' group can invert this selectivity. For example, a 3,4-(methylenedioxy)benzylamide group results in a ~5-fold preference for calpain II.[4]

3.3 Quantitative SAR Data for Peptidyl α-Ketoamide Analogs

The following table summarizes inhibition constants (Kᵢ) for a series of analogs, illustrating the SAR principles discussed. All compounds share the Z-Leu- core structure.

| Compound ID | P1 Residue | P' Substituent (R₂) | Calpain I Kᵢ (nM) | Calpain II Kᵢ (nM) | Selectivity (II/I) |

| 1 (Ref) | Nva | Benzyl | 100 | 25 | 0.25 |

| 2 | Nva | 2-Picolyl | 19 | 120 | 6.3 |

| 3 | Nva | 3,4-(OCH₂O)benzyl | 310 | 60 | 0.19 |

| 4 | Nva | 2-Thienylmethyl | 30 | 100 | 3.3 |

| 5 | Phe | Benzyl | 120 | 20 | 0.17 |

| 6 | Phe | 2-Picolyl | 100 | 200 | 2.0 |

| 7 | Ala | Benzyl | 1100 | 200 | 0.18 |

| 8 | Val | Benzyl | 1100 | 320 | 0.29 |

Data synthesized from Li, Z., et al. (1996). J. Med. Chem., 39(20), 4089-4098.[4]

Key Insights from the Data:

-

P1 Impact: Replacing Norvaline (Nva) with a smaller residue like Alanine (Ala, Cmpd. 7) or a β-branched residue like Valine (Val, Cmpd. 8) leads to a significant loss of potency against Calpain I.

-

P' Dominance: The 2-picolyl group (as in this compound, Cmpd. 2) is exceptionally effective for Calpain I inhibition (Kᵢ = 19 nM).

-

Selectivity Tuning: The P' substituent is a powerful tool for modulating isoform selectivity. Comparing Cmpd. 1 and Cmpd. 2 shows how a simple change from benzyl to 2-picolyl can shift selectivity from calpain II-preferring to calpain I-preferring.

Experimental Workflow for Calpain Inhibitor SAR Studies

A robust and reproducible workflow is essential for generating high-quality SAR data. The process involves inhibitor synthesis, a well-controlled enzymatic assay, and rigorous kinetic data analysis.

4.1 Conceptual Protocol: Synthesis of a Peptidyl α-Ketoamide Analog

The synthesis of these inhibitors typically follows a multi-step sequence. The following is a conceptual outline based on established methods.[3][4][11]

-

Dipeptide Formation: Couple the N-protected P2 amino acid (e.g., Z-Leu-OH) with the P1 amino acid ester (e.g., H-Nva-OEt) using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) to form the dipeptide Z-Leu-Nva-OEt.

-

Saponification: Hydrolyze the ester of the dipeptide to yield the free acid, Z-Leu-Nva-OH.

-

Dakin-West Reaction: Activate the carboxylic acid with ethyl oxalyl chloride to form a peptidyl α-enol ester, which is then rearranged to the peptidyl α-ketoester, Z-Leu-Nva-COOEt.

-

Hydrolysis: Convert the α-ketoester to the corresponding α-ketoacid, Z-Leu-Nva-COOH, using mild basic hydrolysis.

-

Amidation: Couple the α-ketoacid with the desired P' amine (e.g., 2-(aminomethyl)pyridine) using coupling reagents like CDI or DCC/HOBt to yield the final α-ketoamide inhibitor.

-

Purification & Characterization: Purify the final product using flash chromatography or preparative HPLC and confirm its identity and purity via LCMS and NMR.

4.2 Detailed Protocol: In Vitro Fluorogenic Calpain Inhibition Assay

This protocol is designed for a 96-well plate format and measures inhibition by quantifying the reduction in the rate of cleavage of a fluorogenic substrate.

Materials:

-

Purified human calpain-1 or calpain-2 enzyme.

-

Fluorogenic Calpain Substrate: e.g., Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

-

Assay Buffer: e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4.

-

Activation Buffer: Assay Buffer containing 10 mM CaCl₂.

-

Inhibitor Stock Solutions: 10 mM in 100% DMSO.

-

Black, flat-bottom 96-well microplates.

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).

Workflow Diagram:

Caption: Experimental workflow for determining calpain inhibitor potency.

4.3 Data Analysis: From Raw Fluorescence to Kᵢ

-

Calculate Initial Velocity (V₀): For each concentration, plot fluorescence units versus time. The slope of the initial linear portion of this curve is the reaction velocity (V₀).

-

Determine Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

-

Calculate IC₅₀: Plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Convert IC₅₀ to Kᵢ (Cheng-Prusoff Equation): For reversible, competitive inhibitors, the IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity (Kᵢ), which is independent of assay conditions, use the Cheng-Prusoff equation:[12] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. The Kₘ must be determined in a separate experiment by measuring reaction velocity at varying substrate concentrations. For tight-binding inhibitors, more complex kinetic models may be required.[2]

Challenges and Future Directions

While the peptidyl α-ketoamide scaffold is potent, key challenges remain in translating these inhibitors into clinical candidates.

-

Isoform Selectivity: Achieving selectivity between the 15 human calpain isoforms is a major hurdle. Given the high homology in the active sites of calpain-1 and calpain-2, developing truly selective inhibitors often requires targeting regions outside the catalytic cleft.[10]

-

Cell Permeability and Bioavailability: The peptidic nature and molecular weight of these inhibitors can limit their ability to cross cell membranes and achieve effective concentrations in target tissues. Strategies to improve these properties include N-methylation, cyclization, or designing smaller, non-peptidic mimetics.

-

Off-Target Effects: Lack of selectivity against other cysteine proteases, such as cathepsins, can lead to unwanted side effects.[1][4] Rigorous selectivity profiling against a panel of proteases is a critical step in the development process.

Future research will likely focus on structure-based design using high-resolution crystal structures of inhibitor-calpain complexes to rationally design non-peptidic scaffolds that exploit unique features of specific calpain isoforms.[8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Kinetics of inhibition of platelet calpain II by human kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The crystal structures of human calpains 1 and 9 imply diverse mechanisms of action and auto-inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. allpeptide.com [allpeptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetics of inhibition of platelet calpain II by human kininogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based design of pan-coronavirus inhibitors targeting host cathepsin L and calpain-1 - PMC [pmc.ncbi.nlm.nih.gov]

Calpain Inhibitor XII: A Guide to Isoform Selectivity for Calpain I vs. Calpain II

An In-Depth Technical Guide

Abstract

Calpains, a family of calcium-dependent cysteine proteases, are critical modulators of numerous cellular processes. The two most ubiquitous isoforms, calpain I (μ-calpain) and calpain II (m-calpain), despite their structural similarities, often exhibit distinct and sometimes opposing physiological roles. This necessitates the development and characterization of selective inhibitors to dissect their individual functions. This guide provides a comprehensive technical overview of Calpain Inhibitor XII, focusing on its selectivity for calpain I over calpain II. We will delve into the fundamental biology of calpains, the inhibitor's mechanism of action, and present detailed, field-proven protocols for quantifying its isoform-specific inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a precise tool in their experimental paradigms.

The Calpain Proteolytic System: An Overview

Calpains are intracellular, non-lysosomal cysteine proteases that perform limited and specific proteolysis on target proteins in response to calcium signals.[1] This regulatory proteolysis, rather than wholesale degradation, modulates the function of substrates involved in cell mobility, signal transduction, cell cycle progression, and apoptosis.[1][2]

The conventional calpains, calpain I and calpain II, are heterodimers composed of a large 80 kDa catalytic subunit (CAPN1 and CAPN2, respectively) and a common 28 kDa small regulatory subunit (CAPNS1).[3][4] The name "calpain" itself is a portmanteau of calmodulin and papain, reflecting its calcium-dependency and its cysteine protease nature.[1]

Structure and Activation

The activation of calpains is a complex process tightly regulated by intracellular calcium levels.[5] In their inactive state, the catalytic triad of the protease domain is not properly assembled.[6] Upon an influx of calcium, Ca²⁺ ions bind to multiple EF-hand motifs in both the large and small subunits.[3][7] This binding induces a series of conformational changes, leading to the assembly of a functional active site and the release of an N-terminal anchor helix, ultimately activating the enzyme.[3][6] A key distinction between the two major isoforms is their differing requirement for calcium; calpain I requires micromolar (µM) concentrations of Ca²⁺ for activation, while calpain II requires higher, millimolar (mM) concentrations.[3]

Caption: The Calpain Activation Pathway.

The Need for Isoform Selectivity

Emerging research highlights that calpain-1 and calpain-2 can have divergent and even antagonistic functions. In the central nervous system, for instance, calpain-1 activation is linked to synaptic plasticity and neuroprotection, whereas calpain-2 activity is associated with neurodegeneration.[8][9][10] This functional dichotomy underscores the critical need for isoform-selective inhibitors to accurately probe the roles of each enzyme and to develop targeted therapeutics. Non-selective inhibitors, while useful, cannot resolve the specific contributions of each isoform to a given biological outcome.

Profile of this compound

This compound is a synthetic, reversible inhibitor of calpain proteases. It belongs to the class of peptidyl α-keto amides, which are known to effectively target the active site of cysteine proteases.[11]

-

Chemical Name: [3-methyl-1-[[[1-[oxo[(2-pyridinylmethyl)amino]acetyl]butyl]amino]carbonyl]butyl]-carbamic acid, phenylmethyl ester[12]

-

Molecular Weight: 482.6 g/mol [13]

-

Mechanism of Action: As a reversible inhibitor, this compound interacts with the active site of calpains, preventing substrate binding and subsequent cleavage. Its α-keto amide warhead is a key feature for its inhibitory activity against cysteine proteases. Recent studies have also identified it as a dual-target antiviral agent, inhibiting the SARS-CoV-2 main protease (Mpro) and human cathepsin L.[13][14]

Quantitative Selectivity: Calpain I vs. Calpain II

The utility of this compound as a research tool stems from its preferential inhibition of calpain I. This selectivity is quantified by comparing its inhibition constant (Kᵢ) against the two isoforms. The Kᵢ value represents the concentration of inhibitor required to produce half-maximum inhibition and is an intrinsic measure of inhibitor potency. A lower Kᵢ value indicates higher potency.

Published data demonstrates that this compound is a potent inhibitor of calpain I with a significantly lower affinity for calpain II.[12][15] This provides a viable experimental window to differentiate the activities of the two enzymes.

| Enzyme Target | Inhibition Constant (Kᵢ) | Selectivity Ratio (Kᵢ Calpain II / Kᵢ Calpain I) |

| Calpain I (µ-calpain) | 19 nM[12][15] | \multirow{2}{*}{~6.3-fold } |

| Calpain II (m-calpain) | 120 nM[12][15] | |

| Cathepsin B | 750 nM[12][15] | - |

| Table 1: Inhibitory Potency and Selectivity of this compound. This table summarizes the Kᵢ values for this compound against its primary targets and a related cysteine protease, Cathepsin B, for counterscreening purposes. |

The approximately 6.3-fold selectivity for calpain I over calpain II allows researchers to use specific concentrations of the inhibitor to predominantly block calpain I activity while leaving a significant portion of calpain II activity intact.

Experimental Protocol: Determining Inhibitor Selectivity and IC₅₀

To validate the selectivity of this compound or any other inhibitor in your own laboratory setting, a robust and reproducible in vitro inhibition assay is essential. The following protocol describes a fluorometric method for determining the half-maximal inhibitory concentration (IC₅₀) for both calpain I and calpain II.

Principle of the Assay

This assay measures calpain activity by monitoring the cleavage of a synthetic fluorogenic substrate, such as Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin (Ac-LLY-AFC). In its intact form, the substrate is weakly fluorescent. Upon cleavage by active calpain, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) is released.[16][17] The rate of increase in fluorescence is directly proportional to calpain activity. By measuring this rate in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀.

Mandatory Visualization: Experimental Workflow

Caption: Experimental Workflow for IC₅₀ Determination.

Detailed Step-by-Step Methodology

A. Reagents and Materials:

-

Purified Human Calpain I (Sigma-Aldrich, Cat. No. MAK210C or similar)[17]

-

Purified Human Calpain II (Enzo Life Sciences, Cat. No. BML-SE165 or similar)

-

Calpain Substrate, Ac-LLY-AFC (Sigma-Aldrich, Cat. No. MAK228C or similar)[16]

-

This compound (Cayman Chemical, Cat. No. 181769-57-3 or similar)[12]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT, 0.1% CHAPS, pH 7.4

-

DMSO (for dissolving inhibitor)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)[17]

-

Fluorescence microplate reader with temperature control and kinetic reading capability (e.g., equipped with 400 nm excitation and 505 nm emission filters)[16][18]

B. Procedure:

-

Reagent Preparation:

-

Prepare fresh Assay Buffer and keep on ice.

-

Reconstitute Calpain I and Calpain II enzymes according to the manufacturer's instructions to a stock concentration (e.g., 1 unit/µL). Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[17]

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 10 mM stock solution of Ac-LLY-AFC substrate in 100% DMSO. Store protected from light at -20°C.

-

-

Assay Setup (per well):

-

Layout: Design your plate map to include wells for:

-

No-Enzyme Control (background fluorescence)

-

Enzyme Control (100% activity, vehicle only)

-

Inhibitor Test Wells (serial dilutions)

-

-

Inhibitor Dilution: Prepare a serial dilution of this compound (e.g., from 10 µM to 1.95 nM final concentration) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Mix: In each well of the 96-well plate, add the components in the following order:

-

Assay Buffer: To bring the final volume to 100 µL.

-

Inhibitor: 10 µL of each inhibitor dilution or vehicle (DMSO in Assay Buffer for Enzyme Control).

-

Enzyme: 10 µL of diluted Calpain I or Calpain II enzyme (diluted in Assay Buffer to achieve a robust linear signal within 30 minutes).

-

-

Controls:

-

Enzyme Control: Add 10 µL of vehicle instead of inhibitor.

-

No-Enzyme Control: Add 10 µL of Assay Buffer instead of enzyme.

-

-

-

Pre-incubation:

-

Mix the plate gently by tapping.

-

Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[19]

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the substrate by diluting the 10 mM stock to 500 µM in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the 500 µM substrate working solution to all wells (final concentration will be 100 µM).

-

Immediately place the plate into the fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 60 seconds for 15 to 30 minutes.[17][18]

-

C. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate.

-

Background Subtraction: Subtract the rate of the "No-Enzyme Control" from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_EnzymeControl))

-

-

Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

-

Compare Isoforms: Perform the entire assay in parallel for both Calpain I and Calpain II to directly compare their respective IC₅₀ values and confirm the inhibitor's selectivity.

Conclusion

This compound serves as a valuable chemical probe for distinguishing the cellular functions of calpain I and calpain II. Its ~6.3-fold preference for calpain I provides a crucial tool for researchers aiming to attribute specific physiological or pathological events to this particular isoform.[12][15] The successful application of this inhibitor is contingent upon a rigorous, quantitative understanding of its activity, which can be achieved by employing standardized enzymatic assays as detailed in this guide. By carefully controlling experimental conditions and performing parallel isoform analysis, scientists can confidently leverage the selectivity of this compound to advance our understanding of the complex and vital roles of the calpain system.

References

- 1. Calpain - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 3. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 5. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 6. Crystal structure of calpain reveals the structural basis for Ca(2+)-dependent protease activity and a novel mode of enzyme activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for possible calcium-induced activation mechanisms of calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. apexbt.com [apexbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Buy this compound [smolecule.com]

- 14. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]

- 19. Calpain 1 Inhibitor Assay Kit [abcam.com]

Whitepaper: A Technical Guide to Characterizing the Off-Target Inhibition of Cathepsin B by Calpain Inhibitor XII

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract & Rationale

In the landscape of protease inhibitor development, selectivity is paramount. While an inhibitor may be designed with a specific target in mind, its interactions with other related enzymes—its off-target effects—can profoundly influence its biological activity, toxicity, and ultimate therapeutic potential. Calpain Inhibitor XII is a well-characterized reversible inhibitor primarily targeting calpain I (μ-calpain) and calpain II (m-calpain), calcium-dependent cysteine proteases central to cellular signaling, cytoskeletal remodeling, and apoptosis.[1][2] However, its development and application necessitate a thorough understanding of its selectivity profile, particularly against other cysteine proteases like cathepsin B.

Cathepsin B is a lysosomal cysteine protease that plays a critical role in protein turnover.[3] Under pathological conditions, its dysregulation is implicated in cancer progression and neurodegenerative disorders.[4][5] Notably, the "calpain-cathepsin hypothesis" posits a dangerous crosstalk in which overactivated calpain can trigger the release of active cathepsin B from lysosomes, initiating a cascading proteolytic cell death pathway.[5] This makes assessing the interaction between a calpain inhibitor and cathepsin B not merely a routine selectivity check, but a critical step in predicting its effect on complex disease pathways.

This guide provides a comprehensive framework for characterizing the inhibitory activity of this compound against cathepsin B. We will move beyond simple statements of affinity to detail the causality behind experimental choices, provide robust, self-validating protocols, and contextualize the resulting data to empower researchers to make informed decisions in their drug development programs.

Foundational Concepts: The Molecular Players

A precise understanding of the inhibitor and the off-target enzyme is the bedrock of any inhibition study.

This compound: A Peptidyl α-Ketoamide

This compound is a synthetic, reversible inhibitor belonging to the dipeptidyl α-ketoamide class.[1] Its structure features an electrophilic ketoamide "warhead" that interacts with the active site of target cysteine proteases.[1] It exhibits high affinity for its primary target, calpain I, with significantly lower affinity for calpain II and even weaker affinity for cathepsin B, establishing a clear selectivity profile.[1][2][6]

| Property | Value | Source(s) |

| IUPAC Name | benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | [1] |

| Molecular Formula | C₂₆H₃₄N₄O₅ | [1] |

| Molecular Weight | 482.6 g/mol | [1] |

| Ki (calpain I) | 19 nM | [2][6][7] |

| Ki (calpain II) | 120 nM | [2][6][7] |

| Ki (cathepsin B) | 750 nM | [2][6][7] |

| Selectivity | ~39-fold for calpain I over cathepsin B | [1] |

Cathepsin B: Structure, Active Site, and the Occluding Loop

Cathepsin B is a member of the papain superfamily of cysteine proteases.[8] Its catalytic activity relies on a Cys-His dyad in the active site cleft.[4] A unique structural feature of cathepsin B is the "occluding loop," an 18-residue insertion that can partially block the active site.[8][9] This loop allows the enzyme to function as both an endopeptidase (cleaving within a protein chain) and a carboxypeptidase (cleaving from the C-terminus), a dual functionality that is pH-dependent and critical to its biological roles.[8][9] Any inhibitor must contend with the dynamic nature of this loop to access the active site.

Proposed Mechanism of Inhibition

The α-ketoamide warhead of this compound is the key to its function. It is proposed to form a reversible covalent bond (a thiohemiacetal) with the active site cysteine (Cys29 in human cathepsin B) of the protease. This interaction physically occupies the active site, preventing substrate binding and catalysis. The reversibility is a crucial characteristic, distinguishing it from irreversible inhibitors like E-64.[3]

Caption: Proposed reversible interaction between this compound and the cathepsin B active site.

Experimental Design: A Framework for Robust Inhibition Analysis

The goal of this experimental framework is not just to generate a number, but to produce a trustworthy and reproducible characterization of the inhibitor's potency and mechanism against its off-target.

Workflow for Determining Inhibitory Potency (IC₅₀) and Affinity (Kᵢ)

A logical workflow ensures that each step builds upon the last, culminating in a comprehensive understanding of the inhibition kinetics. The primary objective is to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and then use this information to design an experiment to determine the Kᵢ (the inhibition constant), which is a true measure of binding affinity.

Caption: Workflow for comprehensive characterization of enzyme inhibition kinetics.

Selection of Assay Components: Justification and Sourcing

The integrity of your data is critically dependent on the quality of your reagents.

-

Enzyme: Use highly purified, recombinant human cathepsin B. The source should provide data on purity (e.g., >95% by SDS-PAGE) and specific activity. The enzyme must be pre-activated according to the manufacturer's protocol, as it is often supplied as a zymogen.

-

Substrate: A fluorogenic substrate is recommended for its high sensitivity. Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amido-4-methylcoumarin) is a common and specific substrate for cathepsin B. Its cleavage releases the fluorescent AMC group, which can be monitored over time.

-

Inhibitor: Obtain this compound from a reputable chemical supplier.[10] Confirm its identity and purity via HPLC and mass spectrometry if possible. Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C.

-

Assay Buffer: The buffer must maintain a pH at which the enzyme is active and stable, typically pH 5.5-6.0 for cathepsin B. A common buffer is 50 mM sodium acetate, 1 mM EDTA, containing a reducing agent like 2-5 mM DTT to keep the active site cysteine in its reduced, active state.

Core Protocols: Step-by-Step Methodologies

These protocols are designed to be self-validating by including appropriate controls. All experiments should be performed in triplicate at minimum.

Protocol 1: In Vitro Determination of Cathepsin B IC₅₀

Objective: To determine the concentration of this compound required to inhibit 50% of cathepsin B activity under specific assay conditions.

Materials:

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

Recombinant human cathepsin B

-

Z-Arg-Arg-AMC substrate

-

This compound

-

Assay Buffer (e.g., 50 mM NaOAc, 1 mM EDTA, 2 mM DTT, pH 6.0)

-

DMSO

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is a good starting point. Then, create an intermediate dilution of this series in Assay Buffer. This minimizes the final DMSO concentration in the well.

-

Plate Layout: Designate wells for:

-

100% Activity Control: Enzyme + Substrate + DMSO (vehicle)

-

0% Activity Control (Blank): Substrate + Assay Buffer (no enzyme)

-

Test Wells: Enzyme + Substrate + Diluted Inhibitor

-

-

Enzyme Addition: Add 50 µL of Assay Buffer containing the pre-activated cathepsin B to the control (100% activity) and test wells. Add 50 µL of buffer without enzyme to the blank wells.

-

Inhibitor Pre-incubation: Add 25 µL of the diluted this compound series to the test wells. Add 25 µL of Assay Buffer containing the same final concentration of DMSO to the control wells.

-

Incubation: Gently mix the plate and incubate for 15-30 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the Z-Arg-Arg-AMC substrate (prepared in Assay Buffer to achieve a final concentration near its Kₘ) to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the increase in fluorescence every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

-

Subtract the average rate of the blank wells from all other wells.

-

Normalize the data by expressing the rates in the inhibitor wells as a percentage of the average rate of the 100% activity control.

-

Plot the % Activity vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Determination of Inhibition Constant (Kᵢ)

Objective: To determine the absolute binding affinity (Kᵢ) of this compound for cathepsin B and elucidate its mechanism of inhibition (e.g., competitive, non-competitive).

Rationale: This experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations. By observing how the inhibitor affects the enzyme's Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), the mechanism can be determined. For a competitive inhibitor, Kₘ will appear to increase with no change in Vₘₐₓ.

Procedure:

-

Experimental Setup: This is a matrix experiment. You will run the kinetic assay across a range of substrate concentrations (e.g., 0.2x to 5x the Kₘ of Z-Arg-Arg-AMC) at several fixed concentrations of this compound (e.g., 0 nM, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

Plate Setup: For each inhibitor concentration, set up a series of wells with varying substrate concentrations.

-

Assay Execution: Follow the steps outlined in Protocol 1, with the key difference being that you will add varying concentrations of substrate in Step 6.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

-

Alternatively, create a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

-

Use non-linear regression to globally fit the velocity data to the appropriate equation for competitive, non-competitive, or mixed inhibition to calculate the Kᵢ value.

-

Interpreting the Data in a Biological Context

Calculating Selectivity

The selectivity index is a simple ratio of the affinity for the off-target versus the primary target.

Selectivity Index = Kᵢ (Cathepsin B) / Kᵢ (Calpain I)

Using the known values: 750 nM / 19 nM ≈ 39.5. This confirms that this compound is approximately 40-fold more selective for its primary target, calpain I, than for cathepsin B.[1]

The Calpain-Cathepsin Signaling Axis

While a 40-fold selectivity window is significant, it does not mean the off-target inhibition is irrelevant. In pathological states characterized by massive calcium influx, such as ischemic injury or neurotrauma, calpain becomes pathologically activated.[11] This can lead to the permeabilization of lysosomal membranes, releasing cathepsin B into the cytosol—a cellular compartment where it is not normally active.[5] This creates a feed-forward loop of proteolytic damage. In a scenario where a researcher is administering high concentrations of this compound to fully inhibit calpain, the concentration may be sufficient to also engage and partially inhibit this released cathepsin B.

Caption: The Calpain-Cathepsin hypothesis in cell injury and points of intervention for this compound.

Conclusion

This technical guide establishes that while this compound is a selective inhibitor of calpain I, it possesses weak but measurable inhibitory activity against cathepsin B.[1][2] Characterizing this off-target interaction is not a mere formality but a critical component of its preclinical evaluation. The provided protocols offer a robust framework for determining the IC₅₀ and Kᵢ values, and the contextual discussion of the calpain-cathepsin axis highlights the potential biological relevance of this seemingly weak interaction.[5] For drug development professionals, understanding this complete selectivity profile is essential for predicting efficacy, anticipating potential side effects, and designing more insightful in vivo experiments.

References

- 1. Buy this compound [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Calcium-Sensitive Proteases | Calcium Signaling | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of a Cellular Architect: Unraveling the Role of Calpains in Apoptosis and Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists, we often encounter cellular pathways that defy simple categorization. The calpain system is a prime example. Far from being a simple degradative enzyme, this family of calcium-dependent proteases acts as a precise molecular scalpel, performing limited cleavage on target proteins to modulate their function.[1][2][3] This activity places calpains at a critical crossroads of cellular life and death, orchestrating complex signaling cascades and executing pathways of programmed cell death.[4][5]

This guide provides an in-depth exploration of the calpain system, moving from its fundamental activation mechanisms to its intricate roles in apoptosis and broader cell signaling. We will dissect the causality behind experimental choices for its study and provide validated protocols, offering a robust framework for researchers and drug development professionals aiming to understand and target this pivotal enzyme family.

The Calpain System: Core Components and Structure

The calpain proteolytic system is a tightly regulated network comprising the calpain proteases themselves, a small regulatory subunit, and a specific endogenous inhibitor, calpastatin.[6] The most extensively studied members are the ubiquitous conventional calpains: calpain-1 (μ-calpain) and calpain-2 (m-calpain) .[1][2] Their names reflect the micromolar and millimolar calcium concentrations required for their activation, respectively.[1][7][8]

These enzymes are heterodimers, composed of a large 80 kDa catalytic subunit and a common 28 kDa small regulatory subunit (CAPNS1).[1] The large subunit is a multi-domain protein, featuring a cysteine protease core that carries out the enzymatic cleavage.[1]

The Spark of Activation: A Calcium-Driven Cascade

Under normal physiological conditions, with cytosolic calcium levels in the nanomolar range, calpains remain inactive.[1][9] Their activation is a multi-step process initiated by a localized and transient increase in intracellular calcium, often near Ca²⁺ channels in response to a cellular signal.[6][9]

The activation sequence is as follows:

-

Calcium Binding: An influx of Ca²⁺ leads to its binding at multiple sites on both the large and small subunits.[1]

-

Conformational Change: This binding induces a significant conformational shift. The domains rearrange, releasing an N-terminal anchor helix and properly aligning the catalytic triad (Cys, His, Asn) in the active site.[1]

-

Autolysis (Optional but Common): The activated calpain can cleave its own N-terminus. This autolytic event is not strictly required for activity but can lower the Ca²⁺ concentration needed for subsequent activation, effectively sensitizing the enzyme.[9][10]

This tightly controlled activation ensures that calpains perform their functions only when and where they are needed, preventing unwanted proteolysis.[6] Other factors, such as phosphorylation by kinases like PKA and ERK, can further modulate calpain activity.[6][9]

Calpain's Role in Apoptosis: A Double-Edged Sword

While caspases are the quintessential executioners of apoptosis, calpains play a significant and complex role, participating in both caspase-dependent and caspase-independent cell death pathways.[7][8]

Crosstalk with the Caspase Cascade

The relationship between calpains and caspases is a complex web of interaction rather than a simple linear pathway.

-

Calpain-Mediated Caspase Activation: Calpains can directly cleave pro-caspases, including caspase-7 and -12, leading to their activation and initiation of the apoptotic cascade.[10]

-

Caspase-Mediated Calpain Activation: Conversely, caspase-3 can cleave calpastatin, the endogenous calpain inhibitor, thereby unleashing calpain activity.[10][11]

-

Inhibitory Cleavage: In some contexts, calpains can cleave caspases (e.g., caspases-8 and -9) into inactive fragments, thereby acting as negative regulators of apoptosis.[11] This dual functionality highlights the context-dependent role of calpain in cell death.[12]

Orchestrating Caspase-Independent Death

A critical function of calpain is its ability to initiate apoptosis independent of caspase activity, primarily through its actions on the mitochondria.

-

Cleavage of Bcl-2 Family Proteins: Activated calpain can cleave pro-apoptotic Bcl-2 family members like Bid to form truncated Bid (tBid).[13] tBid then translocates to the mitochondria to promote the activation of Bax.[13][14] Calpain can also directly cleave Bax, facilitating its mitochondrial insertion.[10]

-

Release of AIF: This cascade leads to mitochondrial outer membrane permeabilization (MOMP) and the release of mitochondrial intermembrane space proteins. One key factor released is the Apoptosis-Inducing Factor (AIF). Calpain can directly cleave AIF, which then translocates to the nucleus to mediate large-scale DNA fragmentation and chromatin condensation in a completely caspase-independent manner.[13][15][16]

-

Direct Substrate Cleavage: Independently, calpain-mediated degradation of cytoskeletal proteins (e.g., spectrin, lamins) and other cellular substrates contributes to the breakdown of cellular architecture, a hallmark of apoptosis.[7][17]

Calpain in Broader Cell Signaling

Beyond cell death, calpains are critical modulators of signaling pathways that control fundamental cellular processes.[4] They do not degrade proteins entirely but rather make precise cuts that can activate, inactivate, or change the localization of signaling molecules.[1][2]

-

Cytoskeletal Remodeling & Cell Motility: Calpains are key players in cell migration. They facilitate the remodeling of the cytoskeleton and focal adhesions by cleaving proteins such as spectrin, talin, and focal adhesion kinase (FAK).[4][6][18] This controlled proteolysis is essential for the dynamic changes required for cells to move.

-

Signal Transduction: Calpains can process a wide array of signaling molecules. For example, they can cleave protein kinase C (PKC), generating a constitutively active fragment, thereby amplifying downstream signals.[4][19] They also participate in pathways involving growth factors and integrins and are upstream of Rho GTPases like Rac1 and RhoA.[4][19]

-

Pathophysiology: Dysregulation of calpain activity is implicated in a host of human diseases.[20] In neurodegenerative disorders like Alzheimer's and Parkinson's disease, excessive calpain activation contributes to neuronal damage.[7][9][21] It is also a key mediator of the cellular damage that occurs during ischemic events like stroke.[9] This makes calpain an attractive therapeutic target for a variety of conditions.[20][22]

Methodologies for Studying Calpain Activity

To investigate the role of calpains, researchers need robust and validated methods to measure their activity and identify their specific actions within the cell.

Experimental Workflow Overview

A typical workflow involves treating cells to induce a specific phenotype, preparing lysates, and then measuring calpain activity either directly using a fluorometric assay or indirectly by detecting the cleavage of a known substrate via immunoblotting.

Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)

This protocol measures the proteolytic activity of calpain in a cell lysate using a fluorogenic substrate.

Causality: The choice of a substrate like Ac-LLY-AFC is critical; it is non-fluorescent until cleaved by calpain, which releases free AFC, a highly fluorescent molecule.[23] The fluorescence intensity is directly proportional to calpain activity. This assay is validated by demonstrating its dependence on calcium and its inhibition by specific calpain inhibitors.

Methodology:

-

Cell Lysis:

-

Treat cells with your compound of interest. Include a positive control (e.g., a calcium ionophore like ionomycin) and a negative control (vehicle).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing extraction buffer specifically designed to prevent premature calpain auto-activation (often containing a Ca²⁺ chelator like EGTA or EDTA).[23] Keep samples on ice.

-

Centrifuge to pellet debris and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup (96-well black plate):

-

Test Wells: To each well, add a standardized amount of protein lysate (e.g., 20-50 µg) and adjust the volume with reaction buffer.

-

Inhibitor Control Well: Pre-incubate a replicate lysate sample with a calpain inhibitor (e.g., 100 µM ALLN or Calpeptin) for 15-30 minutes before adding the substrate. This validates that the measured activity is from calpain.

-

No-Calcium Control Well: Prepare a reaction buffer containing EGTA instead of CaCl₂. This confirms the calcium-dependence of the protease activity.

-

-

Reaction Initiation and Measurement:

-

Prepare a master mix containing the reaction buffer (with CaCl₂) and the fluorogenic calpain substrate (e.g., Ac-LLY-AFC to a final concentration of 50 µM).[23]

-

Initiate the reaction by adding the master mix to all wells.

-

Incubate at 37°C for 60 minutes, protected from light.

-

Measure fluorescence using a plate reader with excitation at ~400 nm and emission at ~505 nm.[23]

-

-

Data Analysis:

-

Subtract the background fluorescence (from a buffer + substrate only well).

-

Normalize the fluorescence values (Relative Fluorescence Units, RFU) to the protein concentration (RFU/µg protein).

-

Compare the normalized activity across different treatment groups.

-

Protocol 2: Detection of Calpain-Mediated Cleavage (Immunoblotting)

This protocol provides an in situ measure of calpain activation by detecting the appearance of specific cleavage products of a known endogenous substrate.

Causality: The protein α-spectrin is a well-characterized calpain substrate.[24] Upon calpain activation, it is cleaved from its full-length ~240 kDa form into two characteristic breakdown products (BDPs) of ~145/150 kDa.[24][25] Detecting these BDPs with an antibody against spectrin serves as a reliable proxy for intracellular calpain activity.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates from treated and control cells as described above, but use a lysis buffer containing a cocktail of protease inhibitors (ensure it does not contain high concentrations of EDTA/EGTA if you want to preserve the in vivo state).

-

Determine protein concentration and normalize all samples to the same concentration (e.g., 1 mg/mL).

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an 8% or 10% SDS-polyacrylamide gel. The gel percentage is chosen to effectively resolve the high molecular weight full-length protein and its cleavage products.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target substrate (e.g., anti-α-spectrin) overnight at 4°C.

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Image the blot. The full-length protein band should decrease in intensity in calpain-activated samples, while the specific cleavage product bands (~145/150 kDa for spectrin) should appear or increase in intensity.

-

To ensure equal protein loading, strip the blot and re-probe for a loading control protein like β-actin or GAPDH.

-

Densitometry can be used to quantify the ratio of the cleavage product to the full-length protein for semi-quantitative analysis.

-

Data Interpretation and Quantitative Analysis

For drug development professionals, quantifying the effect of potential inhibitors is paramount. Data from a fluorometric assay can be used to determine the potency of a compound.

Table 1: Example Data from a Calpain Inhibitor Screening Assay

| Compound | Concentration (µM) | Calpain Activity (RFU/µg/hr) | % Inhibition |

| Vehicle (DMSO) | - | 45,800 | 0% |

| Inhibitor X | 0.1 | 38,930 | 15% |

| Inhibitor X | 1 | 24,274 | 47% |

| Inhibitor X | 10 | 5,496 | 88% |

| Inhibitor X | 100 | 1,832 | 96% |

| ALLN (Control) | 100 | 1,374 | 97% |

Data can be plotted on a semi-log graph (Inhibition vs. log[Concentration]) to calculate an IC₅₀ value, a critical metric for drug efficacy.

Conclusion

Calpains are not merely destructive enzymes but sophisticated molecular regulators that translate calcium signals into specific cellular actions.[2][4] Their involvement in apoptosis is a delicate balance of pro- and anti-death signals, often executed through intricate crosstalk with the caspase machinery and direct action on mitochondria.[12][16] Furthermore, their role in modulating cell signaling pathways underscores their importance in cellular homeostasis and disease.[5]

A thorough understanding of this system, enabled by the robust experimental frameworks presented here, is essential for researchers and drug developers. Targeting calpains holds significant therapeutic promise for a multitude of disorders, from neurodegeneration to ischemic injury, but requires a nuanced approach that accounts for their complex and context-dependent functions.[20][22][26]

References

- 1. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Calpain chronicle—an enzyme family under multidisciplinary characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain function in the modulation of signal transduction molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calpain system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain - Wikipedia [en.wikipedia.org]

- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Calpain in Apoptosis [celljournal.org]

- 9. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 10. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 11. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ubiquitous calpains promote both apoptosis and survival signals in response to different cell death stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calpain: a molecule to induce AIF-mediated necroptosis in RGC-5 following elevated hydrostatic pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpain Regulation and Dysregulation—Its Effects on the Intercalated Disk [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Karyorrhexis - Wikipedia [en.wikipedia.org]

- 18. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calpain Function in the Modulation of Signal Transduction Molecules | Semantic Scholar [semanticscholar.org]

- 20. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Calpain Inhibitor XII: A Technical Guide for Investigating Neurodegeneration

Introduction: The Double-Edged Sword of Calpain Activity in Neuronal Health and Disease

In the intricate landscape of neuronal function, maintaining cellular homeostasis is paramount. Among the key regulators of this delicate balance are the calpains, a family of calcium-dependent cysteine proteases.[1][2][3] Under physiological conditions, calpains are instrumental in essential cellular processes, including cytoskeletal remodeling, signal transduction, and synaptic plasticity.[2][3] However, the dysregulation of calcium homeostasis, a common feature in many neurodegenerative disorders, can lead to the pathological hyperactivation of these proteases, transforming them from cellular architects into agents of destruction.[2][3][4] This guide provides an in-depth technical overview of Calpain Inhibitor XII as a valuable tool for researchers, scientists, and drug development professionals dedicated to unraveling the complex role of calpains in neurodegeneration.

Pathological calpain activation is a significant contributor to the neuronal damage observed in Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][3][5][6][7] In AD, for instance, overactive calpains contribute to the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs).[4][5] In PD, calpain activation is linked to the degeneration of dopaminergic neurons, neuroinflammation, and the aggregation of α-synuclein.[2][7][8] Similarly, in HD, calpains are involved in the cleavage of the mutant huntingtin (Htt) protein, leading to toxic fragments that drive disease progression.[6][9][10]

Given the central role of calpain overactivation in these devastating diseases, the development and application of specific calpain inhibitors have emerged as a promising therapeutic and research strategy.[1][11][12][13] These inhibitors offer a means to dissect the precise contribution of calpains to neurodegenerative cascades and to explore their potential as therapeutic targets.

This compound: A Selective Tool for μ-Calpain Investigation

This compound is a reversible and selective inhibitor of calpain 1 (μ-calpain), exhibiting a lower affinity for calpain 2 (m-calpain) and cathepsin B.[14][15][16] This selectivity makes it a particularly useful tool for investigating the specific roles of μ-calpain in neurodegenerative processes.

| Enzyme | Inhibitory Constant (Ki) |

| Calpain I (μ-calpain) | 19 nM[14][15] |

| Calpain II (m-calpain) | 120 nM[14][15] |

| Cathepsin B | 750 nM[14][15] |

The enhanced selectivity for μ-calpain allows researchers to probe its specific functions, which are often associated with synaptic activity and plasticity under normal conditions but can become pathogenic when dysregulated.

Mechanism of Action: The Calpain-Neurodegeneration Axis

The pathological cascade initiated by calpain hyperactivation is multifaceted. A critical aspect of this process is its interplay with other cell death pathways, particularly those involving the endoplasmic reticulum (ER) and caspases.

Figure 1: The central role of calpain activation in neurodegeneration.

ER stress, a condition arising from the accumulation of misfolded proteins, triggers the unfolded protein response (UPR).[17] Prolonged ER stress leads to the activation of caspase-12, an ER-resident caspase that initiates a cell death cascade.[18][19][20] Calpains have been shown to play a crucial role in the activation of caspase-12 at the ER, providing a direct link between calcium dysregulation and ER-mediated apoptosis.[17][18]

Experimental Protocols: A Practical Guide to Using this compound

The following protocols provide a framework for utilizing this compound to investigate its neuroprotective effects in both in vitro and in vivo models of neurodegeneration.

In Vitro Studies: Cellular Models of Neurodegeneration

Objective: To assess the efficacy of this compound in preventing neuronal cell death and pathogenic protein processing in cellular models.

Cell Models:

-

SH-SY5Y cells or primary neurons treated with neurotoxins (e.g., rotenone for PD models, Aβ oligomers for AD models).

-

Cells expressing mutant proteins (e.g., mutant Htt for HD models).

Experimental Workflow:

Figure 2: Workflow for in vitro evaluation of this compound.

Detailed Protocols:

1. Calpain Activity Assay:

-

Principle: This assay measures the activity of calpain in cell lysates using a fluorogenic substrate.

-

Procedure:

-

Prepare cell lysates from treated and untreated cells in a non-denaturing lysis buffer.

-

Determine protein concentration using a BCA assay.

-

In a 96-well plate, add equal amounts of protein from each sample.

-

Add a calpain-specific fluorogenic substrate (e.g., Suc-LLVY-AMC).

-

Incubate at 37°C and measure fluorescence at appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC) over time.[21]

-

Calpain activity is proportional to the rate of fluorescence increase.

-

2. Western Blot Analysis of Calpain Substrates:

-

Principle: To detect the cleavage of specific calpain substrates as a marker of calpain activity.

-

Procedure:

-

Lyse cells and quantify protein as described above.

-